molecular formula C8H11NO2 B289900 1-(2,5-Dimethyl-3-furyl)ethanone oxime

1-(2,5-Dimethyl-3-furyl)ethanone oxime

Cat. No. B289900
M. Wt: 153.18 g/mol
InChI Key: XXDVCOUNHMBQLZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethyl-3-furyl)ethanone oxime is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various fields such as chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-3-furyl)ethanone oxime is not fully understood. However, it is known to act as a chelator for metal ions such as copper, iron, and zinc. It has also been shown to inhibit the activity of enzymes that require metal ions for their function.
Biochemical and Physiological Effects
1-(2,5-Dimethyl-3-furyl)ethanone oxime has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have anticancer properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,5-Dimethyl-3-furyl)ethanone oxime in lab experiments is its versatility. It can be used in various fields such as chemistry, biology, and medicine. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 1-(2,5-Dimethyl-3-furyl)ethanone oxime is its toxicity. It is toxic if ingested or inhaled and can cause skin irritation.

Future Directions

There are several future directions for research on 1-(2,5-Dimethyl-3-furyl)ethanone oxime. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a biosensor for metal ions. Additionally, further research can be done to understand its mechanism of action and its interaction with metal ions.
Conclusion
In conclusion, 1-(2,5-Dimethyl-3-furyl)ethanone oxime is a versatile compound that has been extensively used in scientific research. It has various biochemical and physiological effects and can be used in various fields such as chemistry, biology, and medicine. Further research is needed to explore its potential as a therapeutic agent and biosensor, and to understand its mechanism of action.

Synthesis Methods

1-(2,5-Dimethyl-3-furyl)ethanone oxime can be synthesized using various methods. One of the most common methods is the reaction of furfural with hydroxylamine hydrochloride in the presence of a base. The reaction yields 1-(2,5-Dimethyl-3-furyl)ethanone oxime as a white crystalline solid. Other methods include the reaction of furfural with hydroxylamine sulfate or hydroxylamine acetate.

Scientific Research Applications

1-(2,5-Dimethyl-3-furyl)ethanone oxime has been extensively used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a chelator in metal ion extraction. It has also been used as a building block in the synthesis of various bioactive compounds.

properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(NE)-N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3/b9-6+

InChI Key

XXDVCOUNHMBQLZ-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)/C(=N/O)/C

SMILES

CC1=CC(=C(O1)C)C(=NO)C

Canonical SMILES

CC1=CC(=C(O1)C)C(=NO)C

Origin of Product

United States

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